molecular formula C9H6ClN3O3 B3332342 methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate CAS No. 88820-45-5

methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate

Cat. No.: B3332342
CAS No.: 88820-45-5
M. Wt: 239.61 g/mol
InChI Key: LMBWGLASLBYYEV-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidopyridazine family This compound is characterized by its fused ring structure, which includes both pyrimidine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might begin with the condensation of a chlorinated pyrimidine derivative with a suitable hydrazine compound, followed by cyclization and esterification steps.

    Step 1 Condensation: - A chlorinated pyrimidine derivative reacts with hydrazine hydrate to form a hydrazone intermediate.

    Step 2 Cyclization: - The hydrazone undergoes cyclization under acidic or basic conditions to form the pyrimidopyridazine core.

    Step 3 Esterification: - The final step involves esterification with methanol in the presence of a catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: - The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: - The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: - The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and mild heating.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrially relevant materials.

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorine atom and the carboxylate ester group play crucial roles in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar core structure but differ in functional groups and substitution patterns.

    Pyrimidine Derivatives: Compounds such as pyrimidine and its derivatives, which are widely studied for their biological activities.

Uniqueness

Methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate is unique due to its fused ring structure combining pyrimidine and pyridazine, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 7-chloro-2-oxopyrimido[1,2-b]pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c1-16-9(15)5-4-8(14)11-7-3-2-6(10)12-13(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBWGLASLBYYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N=C2N1N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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